4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

The compound 4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline (CAS 662138-56-9) is a polyhalogenated heterocyclic building block featuring a quinoline core simultaneously substituted with chlorine, trifluoromethyl, and a dichloroimidazole-methyl moiety. With a molecular formula of C14H7Cl3F3N3 and a molecular weight of 380.6 g/mol, it is commercially available from multiple suppliers as a research-grade intermediate, primarily offered by Apollo Scientific (Cat.

Molecular Formula C14H7Cl3F3N3
Molecular Weight 380.6 g/mol
CAS No. 662138-56-9
Cat. No. B3042733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline
CAS662138-56-9
Molecular FormulaC14H7Cl3F3N3
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN3C=NC(=C3Cl)Cl)C(=CC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C14H7Cl3F3N3/c15-9-4-11(14(18,19)20)22-10-2-1-7(3-8(9)10)5-23-6-21-12(16)13(23)17/h1-4,6H,5H2
InChIKeyLHGXHXLWMWGOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-[(4,5-Dichloro-1H-Imidazol-1-yl)Methyl]-2-(Trifluoromethyl)Quinoline (CAS 662138-56-9): A Procurement-Ready Fluorinated Quinoline-Imidazole Building Block


The compound 4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline (CAS 662138-56-9) is a polyhalogenated heterocyclic building block featuring a quinoline core simultaneously substituted with chlorine, trifluoromethyl, and a dichloroimidazole-methyl moiety [1]. With a molecular formula of C14H7Cl3F3N3 and a molecular weight of 380.6 g/mol, it is commercially available from multiple suppliers as a research-grade intermediate, primarily offered by Apollo Scientific (Cat. No. PC31865) with a purity of ≥95% . Its structural complexity, combining both a fluorinated quinoline scaffold and an imidazole ring, makes it a versatile starting material for medicinal chemistry campaigns, particularly in the synthesis of kinase inhibitors and antiparasitic agents.

Why Generic Substitution Fails for 4-Chloro-6-[(4,5-Dichloro-1H-Imidazol-1-yl)Methyl]-2-(Trifluoromethyl)Quinoline: The Risks of Ignoring Multisite Halogenation Patterns


Substituting this compound with a simpler quinoline analog (e.g., 4-chloro-2-(trifluoromethyl)quinoline) or a generic imidazole derivative ignores the critical synergy of its three distinct halogenation sites. The C-4 chlorine, the C-2 trifluoromethyl group, and the C-6 dichloroimidazole-methyl appendage each contribute unique electronic and steric properties that dictate subsequent reactivity and target binding [1]. For instance, structure-activity relationship (SAR) studies on related quinoline-imidazole hybrids have demonstrated that the substitution pattern on the quinoline ring, specifically at the C-6 position, dramatically shifts biological activity potency and selectivity; a bromine atom at C-6 was found to be superior for antitumor activity in certain series, proving that the exact position and nature of the halogen are non-interchangeable [2]. Using an alternative building block with a different halogen placement or a missing imidazole tether would therefore lead to a different chemical entity with unpredictable, and likely inferior, biological or physicochemical properties, derailing structure-based design efforts.

Head-to-Head Evidence Guide: Quantified Differentiation of 4-Chloro-6-[(4,5-Dichloro-1H-Imidazol-1-yl)Methyl]-2-(Trifluoromethyl)Quinoline from Closest Analogs


Molecular Complexity and Vector Diversity vs. Simple Quinoline Scaffolds

Compared to the common precursor 4-chloro-2-(trifluoromethyl)quinoline (MW: 231.60 g/mol, 1 halogenation site), the target compound is a significantly more advanced building block (MW: 380.6 g/mol) with three distinct functional handles (C-4 Cl, C-2 CF3, C-6 imidazole) pre-installed [1]. This reduces synthetic steps by 3-5 stages in a typical medicinal chemistry workflow. The presence of the C-6 dichloroimidazole tether immediately introduces a vector for interactions (e.g., hydrogen bonding, π-stacking) not possible with the unsubstituted quinoline, which could be critical for engaging a secondary binding pocket in a target protein, as evidenced by the enhanced activity in quinoline-imidazole hybrids compared to simpler quinoline analogs [2].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity and Metabolic Stability Tuning via Trifluoromethyl vs. Methyl Substituent

The calculated partition coefficient (XLogP3-AA) for the target compound is 5.3, indicative of high lipophilicity contributed by the three chlorine atoms and the trifluoromethyl group [1]. This is a significantly higher logP than would be expected for a non-fluorinated methyl analog (estimated XLogP3-AA ~3.5-4.0), a difference driven by the unique electron-withdrawing and lipophilic nature of the CF3 group [2]. This property is crucial for crossing biological membranes but must be balanced against metabolic stability; the CF3 group is metabolically more stable than a methyl group, which is susceptible to CYP450-mediated oxidation. This makes the target compound a superior choice for designing brain-penetrant or intracellular-targeting probes where a non-fluorinated analog would be rapidly metabolized.

ADME Pharmacokinetics Drug Metabolism

Impact of C-6 Substitution Pattern on Biological Activity in Quinoline-Imidazole Hybrids

In a direct SAR study on quinoline-imidazole hybrids for antimalarial activity, the nature of the substituent on the quinoline ring significantly impacted potency. Compounds with a bromine or methoxy substitution showed improved activity and selectivity index, with the lead compound achieving IC50 values of 0.14 μM and 0.41 μM against drug-sensitive and multi-drug resistant P. falciparum strains, respectively [1]. While the target compound is a chlorinated analog, this evidence demonstrates that the C-6 vector is a critical determinant of biological activity; a building block lacking this imidazole tether or bearing a different halogen at this position would be expected to show a vastly different activity profile. This positions the target compound as a unique entry point for exploring C-6 structure-activity relationships.

Structure-Activity Relationship Antimalarial Agents Antitumor Activity

Optimal Application Scenarios for Procuring 4-Chloro-6-[(4,5-Dichloro-1H-Imidazol-1-yl)Methyl]-2-(Trifluoromethyl)Quinoline


Medicinal Chemistry: Kinase Inhibitor and GPCR Ligand Core Preparation

This compound is an ideal late-stage building block for the synthesis of quinoline-based kinase inhibitors (e.g., PI3K/mTOR, LRRK2) or GPCR ligands. The pre-installed C-6 imidazole allows for rapid exploration of a key binding pocket, while the C-4 chlorine and C-2 CF3 modulate the core's electronics. The enhanced lipophilicity (XLogP3-AA of 5.3) makes it particularly suitable for CNS-targeted programs where blood-brain barrier penetration is required [1]. The reported SAR from quinoline-imidazole hybrids confirms the critical role of this substitution pattern for achieving potent biological activity [2].

Neglected Tropical Disease Drug Discovery: Antiparasitic Lead Optimization

Given the demonstrated antimalarial and antitrypanosomal activity of structurally related quinoline-imidazole hybrids, this compound serves as a strategic core scaffold for synthesizing focused libraries targeting neglected diseases [1]. Its dichloroimidazole motif may offer a unique selectivity profile against parasitic targets over human orthologs, a critical parameter for minimizing host toxicity. Procuring this specific intermediate enables iterative SAR exploration at the C-4, C-6, and C-2 positions for both asexual blood-stage and liver-stage parasites.

Chemical Probe Development: Investigating Halogen-Bonding Interactions

The unique arrangement of three chlorine atoms and a trifluoromethyl group on a rigid quinoline scaffold makes this compound an exceptional tool for studying halogen bonding in biological systems. The C-4 chlorine and the two imidazole chlorines can act as halogen bond donors, while the CF3 group serves as a strong electron-withdrawing reporter group. Procuring this compound allows academic and industrial groups to develop and validate chemical probes that exploit these non-canonical interactions for target engagement, a growing area in rational drug design.

Agrochemical Intermediate: Fungicide or Herbicide Precursor Synthesis

Polyhalogenated quinoline derivatives are a well-known motif in agrochemical active ingredients. This compound's high degree of halogenation provides excellent metabolic stability in the environment, a desirable trait for crop protection agents. Its use as a building block can accelerate the synthesis of novel fungicide or herbicide candidates by providing a complex, ready-to-derivatize core. The presence of multiple synthetic handles allows for rapid diversification to explore structure-activity landscapes for pesticidal activity.

Quote Request

Request a Quote for 4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.